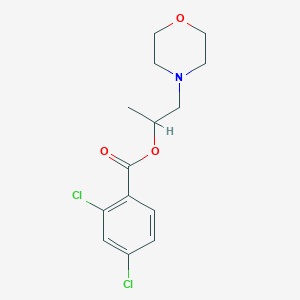
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring attached to a propan-2-yl group, which is further linked to a 2,4-dichlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the reaction of 1-(Morpholin-4-yl)propan-2-ol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions may require the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly those containing morpholine and benzoate functionalities.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: This compound shares the morpholine and propanol moieties but differs in the aromatic substitution.
N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide: Similar in having a morpholine ring and a propan-2-yl group but with different aromatic and amide functionalities.
Uniqueness
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate moiety, which imparts specific chemical and biological properties. The dichlorobenzene ring can participate in unique interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
431940-14-6 |
|---|---|
Molekularformel |
C14H17Cl2NO3 |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H17Cl2NO3/c1-10(9-17-4-6-19-7-5-17)20-14(18)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3 |
InChI-Schlüssel |
AIKMXEUUCZWDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


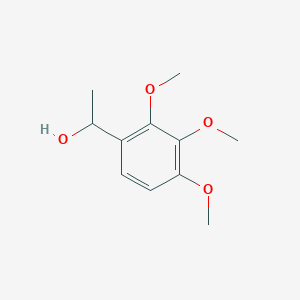
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)

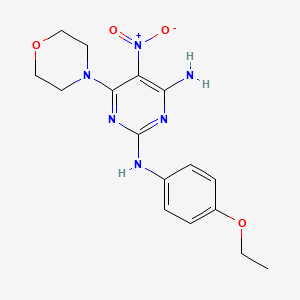
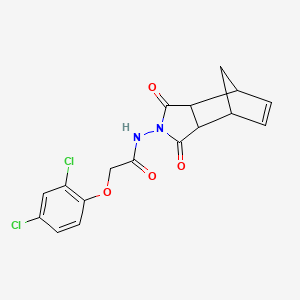
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
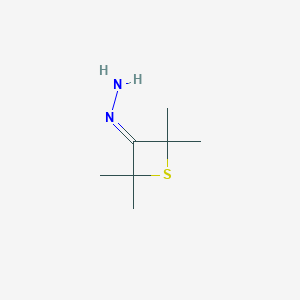
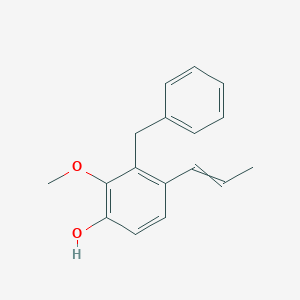

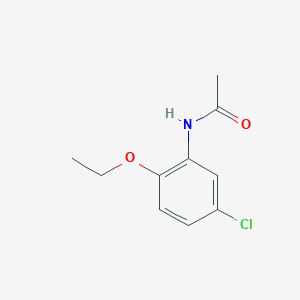
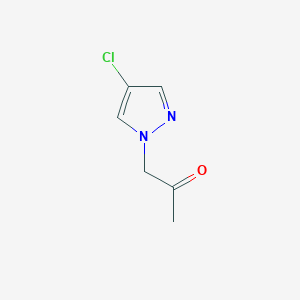
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)

